molecular formula C8H6F6OS B1399843 3'-Fluoro-5'-(pentafluorosulfur)acetophenone CAS No. 1240257-57-1

3'-Fluoro-5'-(pentafluorosulfur)acetophenone

Cat. No.: B1399843
CAS No.: 1240257-57-1
M. Wt: 264.19 g/mol
InChI Key: XABWPYOWUIIPAB-UHFFFAOYSA-N
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Description

3’-Fluoro-5’-(pentafluorosulfur)acetophenone is an organic compound with the molecular formula C8H6F6OS and a molecular weight of 264.19 g/mol This compound is characterized by the presence of a fluoro group at the 3’ position and a pentafluorosulfur group at the 5’ position on the acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-5’-(pentafluorosulfur)acetophenone typically involves the introduction of the fluoro and pentafluorosulfur groups onto the acetophenone structure. One common method involves the reaction of 3’-fluoroacetophenone with pentafluorosulfur chloride (SF5Cl) under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 3’-Fluoro-5’-(pentafluorosulfur)acetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-5’-(pentafluorosulfur)acetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Fluoro-5’-(pentafluorosulfur)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-5’-(pentafluorosulfur)acetophenone involves its interaction with molecular targets through its fluoro and pentafluorosulfur groups. These groups can form strong interactions with various biomolecules, influencing their function and activity. The compound’s unique structure allows it to participate in specific pathways, potentially leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-5’-(pentafluorosulfur)acetophenone is unique due to the presence of both fluoro and pentafluorosulfur groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6OS/c1-5(15)6-2-7(9)4-8(3-6)16(10,11,12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABWPYOWUIIPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)S(F)(F)(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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